1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol
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Overview
Description
1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol is a complex organic compound belonging to the class of pyridoindoles This compound is characterized by its unique structure, which includes a methoxy group attached to the pyridoindole core and an ethane-1,2-diol moiety
Preparation Methods
The synthesis of 1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridoindole core, which can be achieved through cyclization reactions involving appropriate precursors. The methoxy group is introduced via methylation reactions, and the ethane-1,2-diol moiety is incorporated through subsequent functional group transformations. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites, leading to the formation of derivatives with different functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments, which can be further analyzed or utilized in other reactions .
Scientific Research Applications
1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly in studies involving enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol can be compared to other pyridoindole derivatives, such as:
1-Methyl-9H-pyrido[3,4-b]indole: This compound lacks the methoxy and ethane-1,2-diol groups, resulting in different chemical properties and biological activities.
1-Acetyl-β-carboline:
4-Methoxy-1-vinyl-9H-β-carbolin-8-ol: This compound has a vinyl group and an additional hydroxyl group, which can influence its chemical behavior and biological effects.
Properties
CAS No. |
77369-99-4 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-6-15-13(10(18)7-17)14-12(11)8-4-2-3-5-9(8)16-14/h2-6,10,16-18H,7H2,1H3 |
InChI Key |
QPLPZWZBBAMMRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=C1C3=CC=CC=C3N2)C(CO)O |
Origin of Product |
United States |
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